molecular formula C6H4F3NO B044833 2-Hydroxy-4-(trifluoromethyl)pyridine CAS No. 50650-59-4

2-Hydroxy-4-(trifluoromethyl)pyridine

Cat. No. B044833
CAS RN: 50650-59-4
M. Wt: 163.1 g/mol
InChI Key: IKHLLNMSMFVTLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-4-(trifluoromethyl)pyridine involves innovative methods to achieve high yields and specific properties. For instance, 2-(Trifluoromethylsulfonyloxy)pyridine, a related reagent, was prepared through the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride, showcasing a method for ketone synthesis from carboxylic acids and aromatic hydrocarbons (Keumi et al., 1988).

Molecular Structure Analysis

Structural studies provide insights into the molecular configuration and bonding patterns. For example, the crystal structure of 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride was determined, revealing specific bond lengths and the formation of hydrogen bonds, underscoring the significance of structural analysis in understanding the chemical behavior of such compounds (Rybakov et al., 2001).

Chemical Reactions and Properties

Chemical properties of 2-Hydroxy-4-(trifluoromethyl)pyridine derivatives are studied through various reactions, including acylation and formation of hypervalent complexes. The acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, showcases the compound's reactivity and potential for forming diverse chemical structures (Jones et al., 1990). Moreover, the formation of hypervalent complexes with pyridine through intermolecular silicon-nitrogen interactions illustrates the versatility and unique reactivity of fluorinated compounds (Nakash et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and mechanical strength, are critical for the practical application of these compounds. The synthesis and characterization of novel fluorinated polyimides, for example, highlight the compound's excellent solubility in polar solvents and its thermal stability, making it suitable for high-performance applications (Zhou et al., 2018).

Chemical Properties Analysis

Chemical properties, such as reactivity towards various functional groups and the ability to form complexes, are essential for understanding the compound's utility in synthetic chemistry. The trifluoroacetylation of arenes with 2-(Trifluoroacetoxy)pyridine demonstrates the compound's reactivity and potential for introducing trifluoromethyl groups into aromatic compounds, broadening its applicability in organic synthesis (Keumi et al., 1990).

Scientific Research Applications

  • Synthesis of (Trifluoromethoxy)pyridines : Manteau et al. (2010) described the large-scale synthesis of (trifluoromethoxy)pyridines, which are valuable in life-sciences research. They also provided the first X-ray crystallographic structure determinations for these compounds (Manteau et al., 2010).

  • Manufacture of COMT Inhibitors : Kiss et al. (2008) developed efficient routes to 2-(trifluoromethyl)nicotinic acid derivatives, key intermediates in manufacturing COMT inhibitors (Kiss et al., 2008).

  • Organometallic Catalysis for Hydrogen Storage : Wang et al. (2013) showed that hydroxy-substituted pyridine-like N-heterocycles are potential candidates in organometallic catalysis, contributing to hydrogen storage and small molecule activation (Wang et al., 2013).

  • Preparation of Trifluoromethyl-Substituted Pyridines : Cottet and Schlosser (2002) extended a method for preparing trifluoromethyl-substituted pyridines from iodopyridines with high yields using 2-iodopyridines (Cottet & Schlosser, 2002).

  • Synthesis of Pyridine-5-Carboxylates : Goure (1993) presented a facile synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates, highlighting its potential applications (Goure, 1993).

  • Biological and Medicinal Applications : Ryzhkova et al. (2023) synthesized a new chromeno[2,3-b]pyridine derivative with promising properties for industrial, biological, and medicinal applications (Ryzhkova et al., 2023).

  • Synthesis of Myosmines : Ohkura et al. (2003) reported a diastereoselective synthesis of trifluoromethyl-containing myosmines, potentially useful for various applications (Ohkura et al., 2003).

  • Manufacture of Low Rolling Resistance Tires : Atienza et al. (2012) demonstrated the use of bis(imino)pyridine iron catalysts for hydrosilylation in tire manufacturing, offering improved performance over platinum compounds (Atienza et al., 2012).

  • Photocatalytic Degradation of Pyridine in Water : Maillard-Dupuy et al. (1994) studied the kinetics and products of TiO2 photocatalytic degradation of pyridine in water, relevant for environmental applications (Maillard-Dupuy et al., 1994).

Safety And Hazards

2-Hydroxy-4-(trifluoromethyl)pyridine is considered hazardous. It can cause harm if swallowed and can cause serious eye damage . Proper personal protective equipment should be used when handling this chemical .

Future Directions

Trifluoromethylpyridine and its intermediates, including 2-Hydroxy-4-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLLNMSMFVTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379402
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)pyridine

CAS RN

50650-59-4
Record name 4-(Trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50650-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CM Brown, NE Arsenault, TNK Cross, D Hean… - Inorganic Chemistry …, 2020 - pubs.rsc.org
Ruthenium(II) terpyridyl species typically suffer from a distortion away from the ideal octahedral geometry due to the rigidity of the terpyridine ligand. In this study we report a series of …
Number of citations: 11 pubs.rsc.org
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
P Ni, L Yang, Y Shen, L Zhang, Y Ma… - The Journal of …, 2022 - ACS Publications
A general method for the synthesis of phenols from electron-deficient aryl ammonium salts or heteroaryl ammonium salts under mild conditions was developed. Benzaldehyde oxime, …
Number of citations: 1 pubs.acs.org

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